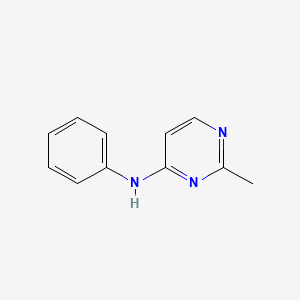![molecular formula C11H8F2N2OS B12243226 N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B12243226.png)
N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide typically involves the reaction of 2,6-difluorobenzyl chloride with thiazole-4-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,6-difluorophenyl)methyl]-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide
- Urea, N-[(2,6-difluorophenyl)methyl]-
Uniqueness
N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide is unique due to its specific combination of the thiazole ring and the difluorophenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C11H8F2N2OS |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H8F2N2OS/c12-8-2-1-3-9(13)7(8)4-14-11(16)10-5-17-6-15-10/h1-3,5-6H,4H2,(H,14,16) |
InChI Key |
NXGKNOFEMPXEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C2=CSC=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B12243143.png)
![1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenylpiperazine](/img/structure/B12243147.png)
![1-[2-(Trifluoromethyl)phenylsulfonyl]pyrrolidine](/img/structure/B12243151.png)
![5-[(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B12243168.png)

![2-Methyl-3-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12243181.png)
![4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoropyrimidine](/img/structure/B12243183.png)
![3-Cyclopropyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12243190.png)
![N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B12243192.png)
![2-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine](/img/structure/B12243196.png)
![1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine](/img/structure/B12243197.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B12243200.png)
![5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine](/img/structure/B12243201.png)
![1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B12243206.png)
